L-703014

Description

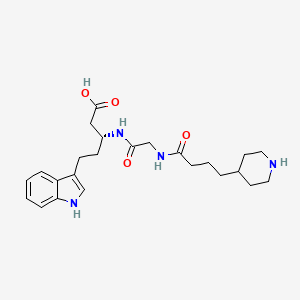

Structure

3D Structure

Properties

CAS No. |

142638-79-7 |

|---|---|

Molecular Formula |

C24H34N4O4 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |

InChI Key |

CEYGRENFNCKRRG-LJQANCHMSA-N |

Isomeric SMILES |

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |

Canonical SMILES |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

142638-79-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of L-733,060: A Technical Guide to a Potent Neurokinin-1 Receptor Antagonist

Introduction

This technical guide provides an in-depth exploration of the mechanism of action of L-733,060, a potent and selective non-peptide antagonist of the Tachykinin NK1 receptor.[1][2][3] While the initial query referenced L-703,014, available scientific literature predominantly identifies compounds with similar designations, such as L-733,060 and L-742,694, as potent Neurokinin-1 (NK1) receptor antagonists.[1][2][3][4] In contrast, L-703,014 has been described as a fibrinogen receptor antagonist. Therefore, this guide will focus on L-733,060 as a representative and well-characterized member of this class of compounds, which are crucial tools in neuroscience research and have been investigated for their therapeutic potential in various conditions, including emesis, pain, and mood disorders.[2][5][6]

Core Mechanism: Competitive Antagonism of the NK1 Receptor

The primary mechanism of action of L-733,060 is its competitive antagonism of the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][7][8] Substance P, a member of the tachykinin family of neuropeptides, is widely distributed in the central and peripheral nervous systems and is involved in a myriad of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[9][10][11]

L-733,060 binds to the NK1 receptor with high affinity, thereby preventing the binding of Substance P and blocking its downstream signaling cascades.[1][2] This blockade of SP-mediated signaling is the foundation of the pharmacological effects of L-733,060.

Quantitative Binding and Functional Data

The potency and selectivity of L-733,060 and related compounds have been quantified through various in vitro assays. The following tables summarize key binding affinity and functional parameters.

Table 1: Binding Affinity of L-Series Compounds for the Human NK1 Receptor

| Compound | Assay Type | Parameter | Value | Cell/Tissue Type |

| L-733,060 | [Ca2+]i mobilisation inhibition | Estimated Affinity | 0.8 nM | CHO cells transfected with human NK1 receptors |

| L-742,694 | ¹²⁵I-Substance P binding inhibition | Kd | 37 pM | CHO cells expressing human tachykinin NK1 receptor |

| L-732,138 | Competitive Binding Assay | IC50 | 25.6 nM | Human NK1 Receptor |

Data sourced from multiple studies.[1][3][4][12]

Table 2: Functional Antagonism of L-733,060

| Assay | Parameter | Value | Cell/Tissue Type |

| Inhibition of SP-induced [Ca2+]i mobilisation | IC50 | Not explicitly stated, but potent inhibition observed | Human tachykinin NK1 receptor-transfected CHO cells |

| Inhibition of neurogenic plasma extravasation | ID50 | 212 ± 19 µg/kg (i.v.) | Rat dura mater |

| Inhibition of retinoblastoma cell growth (WERI-Rb-1) | IC50 | 12.15 µM (49 hours) | Human retinoblastoma cell line |

| Inhibition of retinoblastoma cell growth (Y-79) | IC50 | 17.38 µM (40 hours) | Human retinoblastoma cell line |

Data compiled from various in vitro and in vivo experiments.[1][2][3]

Signaling Pathways Modulated by L-733,060

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates several downstream signaling pathways.[10][13][14] L-733,060, by blocking this initial step, effectively inhibits these cascades.

Primary Signaling Cascade: Gq/PLC Pathway

The NK1 receptor primarily couples to the Gq alpha subunit of its associated G-protein.[13] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13][15]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[13]

-

DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[13]

This cascade ultimately leads to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.[16][17][18]

Secondary Signaling Pathway: Gs/cAMP Pathway

In addition to the Gq pathway, the NK1 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10][15] This pathway is also inhibited by L-733,060.

Experimental Protocols

The characterization of L-733,060 and other NK1 receptor antagonists relies on a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity of a test compound for the NK1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

Unlabeled Substance P (for determining non-specific binding).

-

Test compound (e.g., L-733,060) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the SP-induced increase in intracellular calcium.

Objective: To determine the potency of an antagonist in blocking the NK1 receptor-mediated calcium signaling.

Materials:

-

Cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Substance P.

-

Test compound (e.g., L-733,060).

-

Plate reader with fluorescence detection capabilities.

Procedure:

-

Cell Loading: Incubate the NK1R-expressing cells with the calcium-sensitive fluorescent dye. The dye will enter the cells and be cleaved to its active, fluorescent form.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test compound.

-

Agonist Stimulation: Add Substance P to the wells to stimulate the NK1 receptors.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Compare the calcium response in the presence of the antagonist to the response with Substance P alone to determine the inhibitory effect of the compound and calculate its IC50.

L-733,060 is a powerful pharmacological tool that acts as a potent and selective competitive antagonist of the NK1 receptor. Its mechanism of action involves the direct blockade of Substance P binding, leading to the inhibition of downstream signaling pathways, primarily the Gq/PLC and Gs/cAMP cascades. The quantitative data from binding and functional assays, along with the detailed understanding of its impact on cellular signaling, underscore its importance in both basic research and the exploration of novel therapeutic strategies for a range of human diseases. The experimental protocols outlined in this guide provide a foundation for the continued investigation of NK1 receptor antagonists and their physiological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel NK1R-Targeted 68Ga-/177Lu-Radioconjugates with Potential Application against Glioblastoma Multiforme: Preliminary Exploration of Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 15. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

L-703014: A Technical Guide to a Potent Fibrinogen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-703014 is a potent, non-peptide, and orally active fibrinogen receptor antagonist developed by Merck. It functions by inhibiting the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombus formation. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Introduction

The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a critical role in hemostasis and thrombosis.[1] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] This binding cross-links adjacent platelets, leading to aggregation and the formation of a platelet plug.[2] Antagonists of the GPIIb/IIIa receptor, such as this compound, prevent this interaction, thereby inhibiting platelet aggregation and offering a therapeutic strategy for the prevention and treatment of thrombotic diseases. This compound, with the chemical name (R)-beta-[[[[1-oxo-4-(4-piperidinyl)butyl]amino]acetyl]amino]-1H-indole-3-pentanoic acid, emerged from research focused on developing small molecule, orally bioavailable alternatives to earlier peptide-based and antibody inhibitors of the fibrinogen receptor.

Mechanism of Action

This compound acts as a direct and reversible antagonist of the fibrinogen receptor (GPIIb/IIIa). By binding to this receptor, it competitively inhibits the binding of fibrinogen and other ligands, such as von Willebrand factor, which are essential for platelet aggregation.[1] This blockade of the final common pathway of platelet aggregation makes this compound effective regardless of the initial platelet activation stimulus.

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the point of intervention for this compound.

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.

Quantitative Data

The potency and pharmacokinetic profile of this compound have been characterized in preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 | 94 nM | Human | Fibrinogen Receptor Binding |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Dogs

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 4.9 ± 1.4% | Oral (2.0 mg/kg) | |

| Terminal Half-life (t½) | 118 ± 36 min | Intravenous | |

| Plasma Clearance | 8 ± 2 mL/min/kg | Intravenous | |

| Volume of Distribution (Vd) | 0.61 ± 0.22 L/kg | Intravenous | |

| Plasma Protein Binding | 23 ± 3.4% | - | |

| Ex Vivo Platelet Aggregation (C50) | 44.4 ± 6.0 ng/mL | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Fibrinogen Receptor Binding Assay (In Vitro)

This assay determines the concentration of this compound required to inhibit the binding of fibrinogen to the GPIIb/IIIa receptor by 50% (IC50).

Protocol:

-

Preparation of Platelets: Human blood is collected in anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Platelets are then isolated from PRP by gel filtration.

-

Assay Buffer: A suitable buffer, such as Tyrode's buffer, containing calcium and magnesium is used.

-

Ligand: Purified human fibrinogen is labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent tag.

-

Assay Procedure:

-

A fixed concentration of labeled fibrinogen and varying concentrations of this compound are added to microplate wells.

-

Gel-filtered platelets are added to the wells to initiate the binding reaction.

-

The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).

-

The reaction is stopped by rapid filtration through a glass fiber filter, which separates bound from free labeled fibrinogen.

-

The radioactivity or fluorescence of the filters is measured.

-

-

Data Analysis: The concentration of this compound that causes 50% inhibition of labeled fibrinogen binding is calculated as the IC50 value.

Caption: Experimental workflow for the in vitro fibrinogen receptor binding assay.

Ex Vivo Platelet Aggregation Assay (in Dog)

This assay measures the inhibitory effect of this compound on platelet aggregation in blood samples taken from animals that have been administered the compound.

Protocol:

-

Animal Dosing: Beagle dogs are administered this compound either intravenously or orally at various doses.

-

Blood Collection: Blood samples are drawn into tubes containing an anticoagulant (e.g., 3.8% sodium citrate) at predetermined time points after dosing.

-

Preparation of Platelet-Rich Plasma (PRP): The blood samples are centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.

-

Platelet Aggregometry:

-

PRP is placed in a cuvette in an aggregometer, and the baseline light transmission is set using PPP.

-

A platelet agonist, such as collagen (10 µg/mL) in the presence of epinephrine (1 µM), is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation response in samples from this compound-treated animals to that of pre-dose or vehicle-treated control animals. The C50, the plasma concentration of this compound that produces 50% inhibition of ex vivo platelet aggregation, is then determined.

Caption: Experimental workflow for the ex vivo platelet aggregation assay.

Conclusion

This compound is a well-characterized fibrinogen receptor antagonist with potent antiplatelet activity. Its mechanism of action, centered on the inhibition of the GPIIb/IIIa receptor, provides a targeted approach to modulating platelet aggregation. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antithrombotic therapies. Further investigation and clinical development of compounds like this compound hold promise for advancing the management of cardiovascular and thrombotic diseases.

References

The Discovery and Development of NK1 Receptor Antagonists: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), has emerged as a significant therapeutic target for a range of physiological and pathological processes, including emesis, pain, inflammation, and depression. The discovery and development of NK1 receptor antagonists represent a journey of scientific innovation, from the initial identification of Substance P to the clinical success of potent, selective, and orally bioavailable non-peptide antagonists. This technical guide provides a comprehensive overview of the core aspects of NK1 receptor antagonist discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The Neurokinin-1 Receptor and Its Ligand, Substance P

Substance P, an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, is the most extensively researched and potent endogenous ligand for the NK1 receptor.[1] The NK1 receptor itself is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) and is composed of 407 amino acids.[1] It primarily couples to Gαq and Gαs proteins to initiate downstream signaling cascades.[1]

Key Milestones in the Discovery of NK1 Receptor Antagonists

The journey to develop clinically effective NK1 receptor antagonists has been marked by several key milestones:

-

1931: Ulf von Euler and John H. Gaddum discover a substance in equine brain and intestine with potent vasodilatory and gut-contracting properties, which they name "Substance P".[1]

-

1971: The amino acid sequence of Substance P is successfully determined.[1]

-

Early 1990s: The first non-peptide NK1 receptor antagonists are discovered, surmounting the limitations of earlier peptide-based antagonists which suffered from poor selectivity, potency, and bioavailability.[2]

-

2003: Aprepitant (Emend®) becomes the first NK1 receptor antagonist to receive FDA approval for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3]

-

Subsequent Developments: A new generation of antagonists, including netupitant, rolapitant, and fosaprepitant (a prodrug of aprepitant), have since been developed and approved, offering improved pharmacokinetic profiles and efficacy.[1][3]

Quantitative Analysis of NK1 Receptor Antagonists

The binding affinity and functional potency of NK1 receptor antagonists are critical parameters evaluated during drug development. These are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in binding assays, and the half-maximal effective concentration (EC50) or pA2 in functional assays. The following table summarizes the binding affinities of several key NK1 receptor antagonists.

| Compound | Receptor Type | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Aprepitant | Human NK1 | Competition Binding | - | 0.1 | [4] |

| Netupitant | Human NK1 | Competition Binding | - | - | [4] |

| Rolapitant | Human NK1 | Competition Binding | 0.66 | - | [4] |

| L-732,138 | Human NK1 | Competition Binding | - | 2.3 | [4] |

| L-733,060 | Human NK1 | Competition Binding | - | - | [4] |

| Tetracoumaroyl spermine | Human NK1 | [3H][Sar9, Met(O2)11]SP Binding | 3.3 | - | [5] |

| Compound 19 | Human NK1 | Competition Binding | Moderate Nanomolar | - | [6] |

| Compound 20 | Human NK1 | Competition Binding | Good | - | [6] |

| Compound 23 | Human NK1 | Competition Binding | Good | - | [6] |

| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Compound 3) | Human NK1 | Competition Binding | 14 | - | [7] |

NK1 Receptor Signaling Pathways

The binding of Substance P to the NK1 receptor triggers a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The two primary pathways are mediated by Gαq and Gαs proteins.

Gαq Signaling Pathway

Activation of the Gαq protein leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-703014's Successor, DG-041, in Modulating Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3, on platelet aggregation. Initially, research focused on compounds like L-703014, but DG-041 has emerged as a key molecule in understanding the intricate signaling pathways that govern platelet function. This document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological and experimental workflows.

Introduction: The EP3 Receptor as a Therapeutic Target

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Prostaglandin E2 (PGE2) is a key inflammatory mediator that has a dual role in regulating platelet function. At low concentrations, PGE2 enhances platelet aggregation in response to primary agonists, an effect mediated primarily through the EP3 receptor.[1][2] This makes the EP3 receptor a promising target for novel antiplatelet therapies. DG-041 is a potent and selective antagonist of the EP3 receptor, and its study has provided significant insights into the role of PGE2 in platelet physiology and pathophysiology.[3][4]

Mechanism of Action of DG-041

DG-041 exerts its antiplatelet effect by competitively blocking the EP3 receptor on the surface of platelets. The binding of PGE2 to the EP3 receptor is coupled to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase.[1][5] This inhibition results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger that normally acts to suppress platelet activation. By lowering the activation threshold, PGE2, via the EP3 receptor, potentiates the effects of other platelet agonists like adenosine diphosphate (ADP), collagen, and the thromboxane A2 mimetic U46619.[3][4]

DG-041 antagonizes this pro-aggregatory effect of PGE2 by preventing the downstream signaling cascade that leads to decreased cAMP levels and enhanced calcium mobilization.[3][4] This selective blockade of the EP3 receptor allows DG-041 to inhibit platelet aggregation that is specifically facilitated by PGE2, without interfering with other essential hemostatic pathways.

Quantitative Data on the Effects of DG-041

The inhibitory potency of DG-041 on the EP3 receptor has been quantified in various in vitro assays. The following table summarizes the key findings:

| Assay Type | Parameter | Value | Reference |

| Radioligand Binding Assay | IC50 | 4.6 nM | [3] |

| FLIPR Assay (Calcium Flux) | IC50 | 8.1 nM | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following section details a generalized methodology for assessing the in vitro effects of DG-041 on platelet aggregation, based on commonly cited experimental procedures.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.8% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[6]

-

Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[7]

-

PRP Collection: Carefully aspirate the upper PRP layer into a separate sterile tube.

-

Platelet Count Adjustment: Determine the platelet count in the PRP and, if necessary, adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP). PPP is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrument Setup: Use a light transmission aggregometer, which measures changes in light transmission through a platelet suspension as aggregation occurs.

-

Sample Preparation: Pipette a defined volume of PRP into a cuvette with a magnetic stir bar. Allow the sample to equilibrate to 37°C for a few minutes.

-

Baseline Measurement: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation with DG-041: Add the desired concentration of DG-041 or vehicle control to the PRP and incubate for a specified period (e.g., 10 minutes) at 37°C with stirring.

-

Addition of Agonists: To study the effect on PGE2-mediated aggregation, add an EP3 receptor agonist such as sulprostone, followed by a primary platelet agonist (e.g., ADP, collagen, or U46619) at a sub-maximal concentration that induces a partial aggregation response.[3][4]

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to obtain an aggregation curve. The maximum aggregation percentage is determined from this curve.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Signaling Pathway of PGE2-Mediated Platelet Aggregation and Inhibition by DG-041

Caption: PGE2/EP3 signaling and DG-041 inhibition in platelets.

Experimental Workflow for In Vitro Platelet Aggregation Studies

Caption: Workflow for assessing DG-041's antiplatelet effects.

Conclusion

DG-041, as a selective EP3 receptor antagonist, represents a targeted approach to antiplatelet therapy. By specifically inhibiting the pro-aggregatory effects of PGE2, it offers the potential to reduce thrombosis associated with inflammatory conditions without causing a general impairment of hemostasis. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the role of the PGE2-EP3 signaling axis in platelet function and to develop novel antithrombotic agents.

References

- 1. Vascular wall–produced prostaglandin E2 exacerbates arterial thrombosis and atherothrombosis through platelet EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Potential of Neurokinin-1 Receptor Antagonists: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The quest for novel anxiolytic agents with improved efficacy and tolerability profiles remains a cornerstone of modern neuroscience research. Among the promising targets, the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), has garnered significant attention.[1][2][3] Substance P and its NK1 receptor are extensively distributed in key brain regions implicated in the regulation of stress and anxiety, including the amygdala, hippocampus, hypothalamus, and prefrontal cortex.[4][5] This guide provides a comprehensive technical overview of the anxiolytic properties of NK1 receptor antagonists, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying neurobiological pathways.

Core Mechanism of Action: The Substance P/NK1 Receptor System

Stressful stimuli trigger the release of Substance P in brain regions associated with fear and anxiety.[2][4] SP then binds to NK1 receptors, which are G protein-coupled receptors, initiating a cascade of intracellular signaling events.[6] This activation is believed to contribute to the neurobiological manifestations of anxiety. NK1 receptor antagonists competitively block the binding of Substance P to its receptor, thereby attenuating this signaling pathway and producing anxiolytic-like effects.[6] Preclinical studies have demonstrated that both pharmacological blockade and genetic knockout of the NK1 receptor lead to a reduction in anxiety-related behaviors in various animal models.[1][7]

Preclinical Evidence for Anxiolytic Activity

A substantial body of preclinical research supports the anxiolytic potential of NK1 receptor antagonists. These studies have utilized a range of behavioral paradigms in rodents to model different aspects of anxiety.

Summary of Preclinical Studies on NK1 Antagonists in Anxiety Models

| Compound | Species | Anxiety Model | Dosage | Key Findings | Reference |

| GR-205171 | Gerbils | Elevated Plus-Maze | 0.3, 1.0, 5.0 mg/kg | Significantly increased time spent in open arms. | [7] |

| Gerbils | Contextual Fear-Potentiated Startle | 0.3, 1.0, 5.0 mg/kg | Significantly attenuated the fear-potentiated startle response. | [7] | |

| RP67580 | Mice | Elevated Plus-Maze | Not specified | Potent anxiolytic effects in wild-type mice; ineffective in NK1R knockout mice. | [1] |

| Spantide II | Neonatal Rats | Ultrasonic Vocalizations | 10 and 100 pmol (ICV) | Significantly reduced distress calls in rats bred for high anxiety. | [8] |

| CGP 49823 | Rats | Social Interaction Test | 3, 10, 30 mg/kg (oral) | Significant anxiolytic effects in unfamiliar, high-light conditions. | [9] |

| Various (MK-869, L-742,694, etc.) | Gerbils | Elevated Plus-Maze | Not specified | Produced anxiolytic-like effects. | [7] |

Clinical Investigations of NK1 Antagonists in Anxiety Disorders

The translation of promising preclinical findings for NK1 antagonists into clinical efficacy for anxiety disorders has been met with mixed results.[3][10] While some early-phase trials showed promise, larger, well-controlled studies have often failed to demonstrate a clear anxiolytic benefit over placebo.

Summary of Key Clinical Trials of NK1 Antagonists in Anxiety

| Compound | Condition | Key Findings | Reference |

| Aprepitant (MK-0869) | Depression with anxiety symptoms | Phase 2 trials showed improvements in depression and anxiety symptoms comparable to SSRIs. | [11] |

| GR-205171 | Social Anxiety Disorder | Reduced symptoms and suppressed brain responses to social stress. | [12] |

| L-759274 | Generalized Anxiety Disorder | No significant difference in Hamilton Anxiety Scale (HAMA) scores compared to placebo. | [12][13] |

| LY686017 | Social Anxiety Disorder | No effect on symptoms of social anxiety. | [12] |

The reasons for the discrepancy between preclinical and clinical outcomes are likely multifactorial and may include issues with drug formulation, dosage, patient selection, and the inherent complexities of modeling human anxiety disorders in animals.[10]

Signaling Pathways and Neurotransmitter Interactions

The anxiolytic effects of NK1 receptor antagonism are not solely mediated by the direct blockade of Substance P signaling. There is significant interaction with other neurotransmitter systems, most notably the serotonergic (5-HT) system.

Substance P, NK1 Receptor, and Serotonin Interaction

Blockade of NK1 receptors has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and enhance serotonin transmission in the hippocampus.[1][14] This is a mechanism shared by some clinically effective antidepressant and anxiolytic medications.[1] This interaction suggests that the anxiolytic properties of NK1 antagonists may be, at least in part, mediated by their modulation of the serotonin system.

Figure 1. Simplified signaling pathway of Substance P and NK1 receptor activation.

Experimental Protocols for Assessing Anxiolytic Properties

The preclinical evaluation of NK1 antagonists relies on a battery of well-validated behavioral assays in rodents. These tests are designed to assess different facets of anxiety-like behavior.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[15] The apparatus consists of two open and two enclosed arms elevated above the ground.[16][17] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16]

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.[16]

-

Procedure:

-

Administer the NK1 antagonist or vehicle control to the animal at a predetermined time before testing.

-

Place the animal in the center of the maze, facing an open arm.[16]

-

Allow the animal to freely explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera for later analysis.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled (to control for general locomotor activity).[16]

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.[15] The apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment.

Methodology:

-

Apparatus: A two-compartment box with one side dark and the other brightly illuminated.[15]

-

Procedure:

-

Administer the test compound or vehicle.

-

Place the animal in the center of the brightly lit compartment.

-

Allow the animal to explore the apparatus for a defined period.

-

Record the animal's behavior.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Anxiolytic drugs are expected to increase the time spent in the light compartment.[15]

-

Social Interaction Test

This test assesses anxiety by measuring the social behavior of rodents in a novel environment under different lighting conditions.

Methodology:

-

Apparatus: An open-field arena.

-

Procedure:

-

Pairs of unfamiliar rats are placed in the arena under either low-light, familiar conditions; low-light, unfamiliar conditions; or high-light, unfamiliar conditions.

-

The duration of active social interaction (e.g., sniffing, grooming, following) is recorded.

-

-

Parameters Measured:

-

Time spent in active social interaction.

-

Anxiolytic compounds are expected to increase social interaction time, particularly in the more aversive high-light, unfamiliar condition.[9]

-

Figure 2. General experimental workflow for assessing anxiolytic properties.

Future Directions and Conclusion

While the initial clinical outcomes for NK1 receptor antagonists in anxiety disorders have been inconsistent, the robust preclinical evidence and the well-defined mechanism of action suggest that this class of compounds still holds therapeutic potential.[3] Future research should focus on identifying patient populations that may be more responsive to NK1 antagonism, exploring novel compounds with improved pharmacokinetic and pharmacodynamic properties, and further elucidating the complex interplay between the Substance P/NK1 system and other neurotransmitter pathways involved in anxiety. The continued investigation of NK1 antagonists represents a valuable avenue in the development of novel and more effective treatments for anxiety disorders.

References

- 1. pnas.org [pnas.org]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P in stress and anxiety: NK-1 receptor antagonism interacts with key brain areas of the stress circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Neurokinin-1 Receptor Inhibition on Anxiety Behavior in Neonatal Rats Selectively Bred for an Infantile Affective Trait [scirp.org]

- 9. Anxiolytic action of a neurokinin1 receptor antagonist in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Lack of efficacy of L-759274, a novel neurokinin 1 (substance P) receptor antagonist, for the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of substance P receptor antagonism on the serotonin and norepinephrine systems: relevance to the antidepressant/anxiolytic response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. benchchem.com [benchchem.com]

- 17. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Tachykinin Family of Neuropeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the tachykinin family of neuropeptides. It covers the core components of the tachykinin system, their signaling mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in related fields.

Introduction to the Tachykinin System

The tachykinin family comprises a group of structurally related neuropeptides that play crucial roles in a wide array of physiological and pathological processes.[1][2] The name "tachykinin" is derived from the Greek words "tachy" (rapid) and "kinin" (to move), reflecting their ability to induce rapid contractions in smooth muscle tissue.[1] These peptides are widely distributed throughout the central and peripheral nervous systems and are implicated in pain transmission, inflammation, smooth muscle contractility, and various behavioral responses.[2][3] The first member of this family, Substance P (SP), was discovered in 1931, marking a significant milestone in neuropeptide research.[4]

The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3][4] They exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK receptors).[1][4] Three distinct tachykinin receptors have been identified and cloned in mammals: the NK1 receptor (NK1R), NK2 receptor (NK2R), and NK3 receptor (NK3R).[2] Each of these receptors exhibits a preferential, though not exclusive, affinity for one of the endogenous tachykinin peptides.[1]

The Tachykinin Peptides and their Receptors

The tachykinin peptides share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity.[1] The amino acid at the 'X' position is typically a hydrophobic residue and contributes to the receptor selectivity of the peptide.

The three main tachykinin receptors, NK1R, NK2R, and NK3R, belong to the rhodopsin-like family of GPCRs and are characterized by seven transmembrane domains.[2] They primarily couple to Gq/11 proteins, initiating a canonical signaling cascade upon activation.[1]

The preferential ligand-receptor pairings are:

-

Substance P (SP) shows the highest affinity for the NK1 receptor .[3]

-

Neurokinin A (NKA) preferentially binds to the NK2 receptor .[1]

-

Neurokinin B (NKB) has the highest affinity for the NK3 receptor .[1]

It is important to note that this selectivity is not absolute, and cross-reactivity between the peptides and receptors can occur, particularly at higher concentrations.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of endogenous tachykinins and selected synthetic ligands for the human tachykinin receptors. These values are compiled from various pharmacological studies and provide a basis for understanding the selectivity and potency of these compounds.

Table 1: Binding Affinities (Ki) of Tachykinin Ligands at Human NK Receptors

| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |

| Substance P | ~1 | ~100-1000 | ~1000 |

| Neurokinin A | ~10-100 | ~1 | ~100-1000 |

| Neurokinin B | ~100-1000 | ~100-1000 | ~1 |

| Senktide | >1000 | >1000 | ~1-10 |

| [Sar9,Met(O2)11]-SP | ~0.1-1 | ~1000 | >1000 |

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Functional Potencies (EC50/pEC50) of Tachykinin Agonists

| Agonist | Receptor | EC50 (nM) | pEC50 |

| Substance P | NK1 | ~1-10 | ~8-9 |

| Neurokinin A | NK2 | ~1-10 | ~8-9 |

| Neurokinin B | NK3 | ~1-10 | ~8-9 |

| Senktide | NK3 | ~1-10 | ~8-9 |

Note: EC50 and pEC50 values represent the concentration of an agonist that produces 50% of the maximal response and the negative logarithm of the EC50, respectively.

Tachykinin Receptor Signaling Pathways

Upon agonist binding, tachykinin receptors undergo a conformational change that activates the associated heterotrimeric G protein, typically Gαq/11.[1] This initiates a well-characterized intracellular signaling cascade.

Caption: Canonical Gq-coupled signaling pathway of tachykinin receptors.

Key Experimental Protocols

The study of the tachykinin system relies on a variety of specialized experimental techniques. The following sections provide detailed methodologies for some of the most common assays used in tachykinin research.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a ligand for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation:

-

Culture cells expressing the tachykinin receptor of interest (e.g., HEK293 or CHO cells stably transfected with NK1R, NK2R, or NK3R).

-

Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, add a constant amount of the receptor membrane preparation to each well.

-

Add a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]Substance P for NK1R).

-

Add increasing concentrations of the unlabeled competing ligand to be tested. Include a control for non-specific binding by adding a high concentration of an unlabeled potent ligand.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the tachykinin receptor of interest into a clear-bottom, black-walled microplate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the plate at 37°C for a specified time to allow for dye uptake and de-esterification.

-

-

Agonist Addition:

-

Prepare serial dilutions of the tachykinin agonist to be tested.

-

Using a fluorescence plate reader equipped with an automated injection system, add the agonist dilutions to the wells.

-

-

Fluorescence Measurement:

-

Immediately after agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

For each agonist concentration, determine the peak fluorescence response.

-

Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the curve to a sigmoidal dose-response equation to determine the EC50 value.

-

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, as a marker of Gq-coupled receptor activity.

Detailed Methodology:

-

Cell Labeling:

-

Plate cells expressing the tachykinin receptor in a multi-well plate.

-

Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

-

-

Assay Incubation:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Add an assay buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

-

Add varying concentrations of the tachykinin agonist and incubate for a defined period.

-

-

Extraction and Separation:

-

Stop the reaction by adding a suitable acid (e.g., perchloric acid).

-

Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography.

-

-

Quantification:

-

Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Alternatively, non-radioactive methods using Homogeneous Time-Resolved Fluorescence (HTRF) to detect IP1 accumulation are also widely used.[5][6]

Conclusion

The tachykinin system, with its integral role in a multitude of physiological processes, continues to be a significant area of research and a promising target for therapeutic intervention. A thorough understanding of the fundamental properties of tachykinin peptides and their receptors, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge in this field and for the successful development of novel therapeutics targeting this important neuropeptide family.

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Neurokinin Receptor Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin receptors, a family of G protein-coupled receptors, and their endogenous ligands, the tachykinins (Substance P, Neurokinin A, and Neurokinin B), are pivotal in a wide array of physiological and pathophysiological processes. Their involvement in pain transmission, inflammation, emesis, and various central nervous system functions has rendered them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the therapeutic potential of neurokinin receptor blockers, focusing on the three main receptor subtypes: NK1, NK2, and NK3. It summarizes key preclinical and clinical data, details essential experimental protocols for their evaluation, and illustrates the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics targeting the neurokinin system.

Introduction to Neurokinin Receptors and Their Ligands

The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1) receptor, neurokinin-2 (NK2) receptor, and neurokinin-3 (NK3) receptor.[1] Each tachykinin exhibits a preferential affinity for a specific receptor: SP for NK1R, NKA for NK2R, and NKB for NK3R.[2] The widespread distribution of these receptors throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, underscores their significance in a multitude of physiological functions and disease states.[3][4]

The Neurokinin-1 (NK1) Receptor: A Versatile Therapeutic Target

The NK1 receptor, with its primary endogenous ligand Substance P, is the most extensively studied of the neurokinin receptors.[5] Its activation is implicated in a diverse range of conditions, including chemotherapy-induced nausea and vomiting (CINV), pain, inflammation, depression, and cancer.[4][6]

Therapeutic Applications of NK1 Receptor Antagonists

The development of NK1 receptor antagonists has revolutionized the management of CINV.[7] Aprepitant was the first-in-class NK1 receptor antagonist to receive FDA approval for this indication.[8] Clinical trials have consistently demonstrated that the addition of an NK1 receptor antagonist to a standard antiemetic regimen of a 5-HT3 receptor antagonist and dexamethasone significantly improves the control of both acute and delayed CINV.[9][10]

Table 1: Efficacy of Aprepitant in Preventing CINV in Patients Receiving Highly Emetogenic Chemotherapy (HEC)

| Outcome | Aprepitant Regimen | Standard Therapy | p-value | Reference |

| Overall Complete Response | 72.3% | 50.8% | <0.001 | [11] |

| Delayed Phase Complete Response | 74.2% | 42.5% | <0.001 | [11][12] |

| Acute Phase Complete Response | 89.2% | 79.5% | <0.001 | [11] |

| No Vomiting (Overall) | 71.9% | 52.0% | <0.001 | [11] |

Complete Response was defined as no vomiting and no use of rescue medication.

The SP-NK1R pathway is a key mediator of itch signaling.[13] The NK1 receptor antagonist serlopitant has been investigated for the treatment of chronic pruritus associated with various skin conditions. While it showed some promise in Phase 2 trials for pruritus associated with psoriasis and prurigo nodularis, it did not meet its primary endpoints in subsequent Phase 3 trials for prurigo nodularis.[9][14]

Table 2: Efficacy of Serlopitant in Phase 2 Clinical Trials for Pruritus

| Indication | Serlopitant Dose | Efficacy Endpoint | Result | p-value | Reference |

| Psoriasis | 5 mg daily | ≥4-point improvement on WI-NRS at week 8 | 33.3% vs 21.1% (placebo) | 0.028 | [14] |

| Prurigo Nodularis | 5 mg daily | % reduction in pruritus severity (VAS) at 8 weeks | 48% vs 26% (placebo) | <0.05 | [13] |

| Epidermolysis Bullosa | - | ≥3-point reduction on NRS | 43% vs 14% (placebo) | 0.35 | [15] |

WI-NRS: Worst Itch Numeric Rating Scale; VAS: Visual Analog Scale; NRS: Numeric Rating Scale.

Emerging preclinical evidence suggests a role for the SP/NK1R system in cancer progression.[8] NK1 receptor antagonists have demonstrated antitumor effects in vitro and in vivo, including the inhibition of tumor cell proliferation and the induction of apoptosis.[4][7] The antagonist L-733,060 has shown efficacy in a murine preclinical model of osteosarcoma.[7]

Table 3: Preclinical Efficacy of L-733,060 in Osteosarcoma

| Model | Treatment | Outcome | Result | Reference |

| Murine Xenograft | L-733,060 | Decrease in tumor volume | Significant reduction | [7] |

| In vitro (MG-63 cells) | L-733,060 + Chemotherapy | Increased anticancer activity | Synergistic effect | [7] |

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering downstream signaling cascades such as the MAPK/ERK pathway.[1][3]

The Neurokinin-2 (NK2) Receptor: Targeting Gut Motility and Inflammation

The NK2 receptor and its endogenous ligand, NKA, are predominantly located in the periphery, particularly in the smooth muscle of the gastrointestinal, respiratory, and genitourinary tracts.[16] This distribution highlights their potential as targets for diseases affecting these systems.[13][16]

Therapeutic Applications of NK2 Receptor Antagonists

NK2 receptor antagonists have been investigated for the treatment of IBS, particularly the diarrhea-predominant subtype (IBS-D), due to their ability to modulate intestinal motility and visceral hypersensitivity.[17] Nepadutant and ibodutant are two selective NK2 receptor antagonists that have been evaluated in clinical trials. While nepadutant showed promise in early studies, the results for ibodutant in Phase 3 trials were not consistently positive.[18][19]

Table 4: Clinical Trial Data for NK2 Receptor Antagonists in IBS-D

| Drug | Phase | Primary Endpoint | Key Finding | Reference |

| Nepadutant | Phase 2 | Reduction of NKA-induced GI motility changes | 8 mg IV reversed motility changes | [19] |

| Ibodutant | Phase 3 | Overall IBS symptom relief | No significant difference compared to placebo | [19] |

NK2 Receptor Signaling Pathway

Similar to the NK1 receptor, the NK2 receptor is a GPCR that primarily signals through the Gαq/11 pathway, leading to the activation of PLC and the subsequent generation of IP3 and DAG. This results in increased intracellular calcium and the activation of PKC, which in smooth muscle cells, contributes to contraction.

The Neurokinin-3 (NK3) Receptor: A Novel Approach for CNS Disorders

The NK3 receptor, with its preferred ligand NKB, is highly expressed in the central nervous system.[18] Its role in modulating various neurotransmitter systems has made it a target for CNS disorders, including schizophrenia and menopausal vasomotor symptoms.[11][18]

Therapeutic Applications of NK3 Receptor Antagonists

NK3 receptor antagonists have been investigated as a novel therapeutic approach for schizophrenia, with the potential to address both positive and negative symptoms with a favorable side-effect profile compared to existing antipsychotics.[20] Osanetant and talnetant are two NK3 receptor antagonists that have shown some positive results in early clinical trials.[3][21]

Table 5: Early Clinical Trial Data for NK3 Receptor Antagonists in Schizophrenia

| Drug | Phase | Key Finding | Reference |

| Osanetant | Phase 2 | Showed therapeutic benefit in a meta-trial | [3][21] |

| Talnetant | Phase 2 | Showed significant antipsychotic effects | [3] |

NK3 Receptor Signaling Pathway

The NK3 receptor, like the other neurokinin receptors, is a GPCR that couples to Gαq/11. Its activation by NKB initiates the PLC-IP3/DAG signaling cascade, leading to an increase in intracellular calcium and the activation of PKC. In the CNS, this signaling pathway modulates the release of various neurotransmitters.

Experimental Protocols

The characterization of neurokinin receptor antagonists relies on a suite of in vitro and in vivo experimental models. Below are detailed methodologies for key assays.

In Vitro Assays

This assay determines the affinity (Ki) of a test compound for a neurokinin receptor.[2][22]

Materials:

-

Cell membranes expressing the target neurokinin receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]-Substance P for NK1R)

-

Unlabeled test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to induce or block receptor internalization upon agonist stimulation.[23]

Materials:

-

Cells stably expressing a tagged neurokinin receptor (e.g., NK1R-GFP)

-

Agonist (e.g., Substance P)

-

Test compounds (antagonists)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate).

-

Pre-treatment: Pre-incubate the cells with the test antagonist at various concentrations.

-

Agonist Stimulation: Add the agonist to stimulate receptor internalization.

-

Imaging: Acquire images of the cells at different time points using a fluorescence microscope.

-

Quantification: Quantify the degree of receptor internalization by measuring the redistribution of the fluorescent signal from the cell surface to intracellular vesicles.

In Vivo Models

The ferret is considered the gold standard for preclinical evaluation of anti-emetic drugs due to its robust emetic response to various stimuli.[24]

Procedure:

-

Acclimatization: Acclimate the ferrets to the experimental conditions.

-

Emetogen Administration: Administer an emetogenic agent (e.g., cisplatin) to induce retching and vomiting.

-

Test Compound Administration: Administer the neurokinin receptor antagonist at various doses before or after the emetogen.

-

Observation: Observe the animals for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.

-

Data Analysis: Compare the emetic responses in the treated groups to the vehicle control group to determine the anti-emetic efficacy of the test compound.

Future Directions and Conclusion

Neurokinin receptor antagonists represent a promising class of therapeutic agents with diverse clinical applications. The success of NK1 receptor antagonists in CINV has paved the way for their exploration in other indications. While the clinical development of NK2 and NK3 receptor antagonists has faced some challenges, the strong preclinical rationale for their use in conditions like IBS and schizophrenia warrants continued investigation. Future research should focus on developing more selective and potent antagonists with improved pharmacokinetic profiles. Furthermore, a deeper understanding of the complex interplay between the different neurokinin receptors and their signaling pathways will be crucial for identifying novel therapeutic opportunities and for the development of next-generation neurokinin receptor blockers. This guide provides a foundational understanding of the current landscape and the methodologies required to advance this exciting field of drug discovery.

References

- 1. Neurokinin-1 Receptor Antagonists as Therapeutic Agent for Osteosarcoma | Encyclopedia MDPI [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Antitumor activity of neurokinin-1 receptor antagonists in MG-63 human osteosarcoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menlo’s Serlopitant for Prurigo Nodularis Itching Flunks Two Phase III Trials - BioSpace [biospace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of Aprepitant-containing triple therapy for the prevention and treatment of chemotherapy-induced nausea and vomiting: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Menlo Therapeutics Announces Successful Pruritus Reduction Results from Phase 2 Serlopitant Trial (TCP-102) in 127 Subjects With Prurigo Nodularis [prnewswire.com]

- 14. Serlopitant for psoriatic pruritus: A phase 2 randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase 2 trial of a neurokinin-1 receptor antagonist for the treatment of chronic itch in patients with epidermolysis bullosa: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. researchgate.net [researchgate.net]

- 18. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpp.krakow.pl [jpp.krakow.pl]

- 20. bmjopen.bmj.com [bmjopen.bmj.com]

- 21. Novel NK(3) receptor antagonists for the treatment of schizophrenia and other CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. innoprot.com [innoprot.com]

- 24. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

The Role of Tachykinin NK1 Receptor Antagonists in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation is a complex physiological process orchestrated by the peripheral release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and immune cell recruitment. A key mediator in this cascade is Substance P (SP), which exerts its pro-inflammatory effects primarily through the tachykinin neurokinin-1 (NK1) receptor. Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides an in-depth analysis of the impact of two potent and selective non-peptide NK1 receptor antagonists, L-733,060 and L-703,606, on neurogenic inflammation. It details their mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the underlying signaling pathways. While the initial query referenced "L-703014," literature analysis strongly suggests a typographical error, as this compound is primarily documented as a fibrinogen receptor antagonist. The structurally and functionally related "L-" series compounds, L-733,060 and L-703,606, are highly pertinent to the topic of neurogenic inflammation and are the focus of this guide.

Introduction to Neurogenic Inflammation and the Tachykinin NK1 Receptor

Neurogenic inflammation is a neurally driven inflammatory response initiated by the activation of primary sensory neurons. Noxious stimuli trigger the release of neuropeptides, most notably Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons. SP, an undecapeptide, is a potent mediator of inflammation, binding with high affinity to the G-protein coupled tachykinin NK1 receptor. The activation of the NK1 receptor on various cell types, including endothelial and immune cells, initiates a cascade of intracellular signaling events that underpin the cardinal signs of inflammation.

Mechanism of Action: L-733,060 and L-703,606 as NK1 Receptor Antagonists

L-733,060 and L-703,606 are potent and selective, non-peptide competitive antagonists of the tachykinin NK1 receptor. By binding to the NK1 receptor, these molecules prevent the binding of Substance P, thereby inhibiting its downstream pro-inflammatory effects. This blockade effectively mitigates the key events of neurogenic inflammation, including vasodilation and plasma protein extravasation.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of L-733,060 and L-703,606 in various preclinical models of neurogenic inflammation.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Preparation | Ki (nM) |

| L-733,060 | Human NK1 | CHO Cells | Recombinant | 0.8[1] |

Table 2: In Vivo Inhibition of Neurogenic Plasma Extravasation

| Compound | Model | Species | Tissue | Induction Method | Route of Administration | ID50 |

| L-733,060 | Neurogenic Inflammation | Rat | Dura Mater | Electrical Stimulation of Trigeminal Nerve | Intravenous (i.v.) | 212 ± 19 µg/kg[1] |

| L-703,606 | Inflammatory Edema | Rat | Masseter Muscle | Mustard Oil Injection | Intramuscular (i.m.) | - |

Note: While a specific ID50 was not provided for L-703,606 in the mustard oil model, the study confirmed its ability to block edema formation.

Key Experimental Protocols

Electrical Stimulation-Induced Plasma Extravasation in Rat Dura Mater

This in vivo model is used to quantify neurogenic inflammation in a tissue relevant to migraine pathophysiology.

Objective: To assess the ability of a test compound to inhibit plasma protein extravasation in the dura mater following electrical stimulation of the trigeminal nerve.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral vein is cannulated for intravenous administration of compounds and a fluorescent dye (e.g., Evans blue) that binds to plasma albumin.

-

Surgical Procedure: A craniotomy is performed to expose the trigeminal ganglion. A stimulating electrode is placed on the ganglion.

-

Induction of Extravasation: The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 0.5 ms duration, 20 V for 5 minutes). This stimulation causes the release of neuropeptides from sensory nerve endings in the dura mater.

-

Quantification of Extravasation:

-

Following stimulation, the animal is perfused to remove intravascular dye.

-

The dura mater is dissected, and the amount of extravasated Evans blue dye is extracted using a solvent (e.g., formamide).

-

The concentration of the dye is then quantified spectrophotometrically.

-

-

Treatment Protocol: The test compound (e.g., L-733,060) is administered intravenously at various doses prior to the electrical stimulation. The dose-dependent inhibition of plasma extravasation is then calculated to determine the ID50.

Mustard Oil-Induced Edema in the Rat Masseter Muscle

This model is used to study neurogenic inflammation in skeletal muscle tissue.

Objective: To evaluate the effect of a test compound on edema formation induced by the inflammatory irritant, mustard oil.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are used.

-

Induction of Inflammation: A solution of mustard oil (allyl isothiocyanate), typically 20% in mineral oil, is injected into the masseter muscle.

-

Quantification of Edema:

-

At a specified time point after injection (e.g., 30 minutes), the animals are euthanized.

-

The injected masseter muscle and the contralateral (non-injected) muscle are dissected and weighed.

-

The extent of edema is calculated as the percentage weight difference between the injected and non-injected muscles.

-

-

Treatment Protocol: The test compound (e.g., L-703,606) is administered, often as a local intramuscular injection, prior to the mustard oil injection. The reduction in edema is then compared to a vehicle-treated control group.

Signaling Pathways in Neurogenic Inflammation

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the point of intervention for NK1 receptor antagonists.

Caption: Substance P/NK1 Receptor Signaling Pathway in Neurogenic Inflammation.

Caption: Experimental Workflow for Inhibition of Neurogenic Plasma Extravasation.

Conclusion

The tachykinin NK1 receptor antagonists L-733,060 and L-703,606 have demonstrated significant efficacy in preclinical models of neurogenic inflammation. Their ability to potently and selectively block the action of Substance P at the NK1 receptor translates to a marked reduction in key inflammatory endpoints such as plasma extravasation and edema. The data and protocols presented in this guide underscore the therapeutic potential of targeting the Substance P/NK1 receptor pathway and provide a foundational resource for researchers and drug development professionals working in the field of inflammatory diseases. Further investigation into the dose-response relationships and efficacy of these compounds in a broader range of neurogenic inflammation models is warranted to fully elucidate their clinical potential.

References

The Architecture of Defense: A Technical Guide to Piperidine-Based NK1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical structure, synthesis, and biological evaluation of piperidine-based neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, the NK1 receptor has emerged as a significant therapeutic target, with piperidine-containing molecules forming a cornerstone of antagonist development.

The Piperidine Core: A Scaffold for Potent NK1 Antagonism

The piperidine ring, a six-membered nitrogen-containing heterocycle, serves as a versatile scaffold for the design of potent and selective NK1 receptor antagonists. The general structure of these antagonists often features a 4,4-disubstituted piperidine core, which allows for the precise spatial orientation of key pharmacophoric elements.

Key structural features contributing to high affinity for the NK1 receptor include:

-